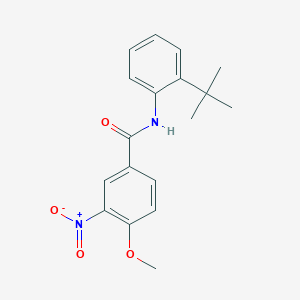
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in modulating the immune system and has been studied for its potential therapeutic applications.
Wirkmechanismus
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide binds to the PD-1 protein, which is expressed on the surface of T-cells. PD-1 is a negative regulator of T-cell activity, and its binding to N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide leads to the inhibition of its activity. This inhibition leads to the activation of T-cells, which are important in fighting cancer and other diseases.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its role in modulating the immune system, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to have anti-tumor and anti-inflammatory effects. It has also been shown to increase the production of cytokines, which are important in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in modulating the immune system and has potential therapeutic applications. However, there are also limitations to its use in lab experiments. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide can be toxic to cells at high concentrations, and its effects on different cell types may vary.
Zukünftige Richtungen
There are a number of future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide. One area of research is the development of more potent and selective inhibitors of PD-1. Another area is the investigation of the potential therapeutic applications of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide in diseases other than cancer. Additionally, the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide in combination with other therapies is an area of active research.
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a small molecule inhibitor that has shown potential in modulating the immune system and has been studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the PD-1 protein, which leads to the activation of T-cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has a number of advantages for lab experiments, but there are also limitations to its use. There are a number of future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, including the development of more potent and selective inhibitors of PD-1 and the investigation of its potential therapeutic applications in diseases other than cancer.
Synthesemethoden
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4,5-dimethyl-1,3-thiazole-2-carbonyl chloride with 4-fluoroaniline, followed by a coupling reaction with acryloyl chloride. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use in modulating the immune system. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of PD-1, a protein that plays a key role in regulating the immune response. This inhibition leads to the activation of T-cells, which are important in fighting cancer and other diseases.
Eigenschaften
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-10(2)19-14(16-9)17-13(18)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3,(H,16,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRCJFJZSLCUDE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-thiazol-2-yl)-3-(4-fluoro-phenyl)-acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)


![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)



![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)